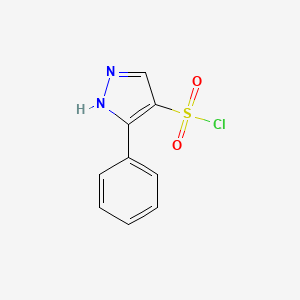

3-phenyl-1H-pyrazole-4-sulfonyl chloride

Description

Properties

IUPAC Name |

5-phenyl-1H-pyrazole-4-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-15(13,14)8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFHSLCRQKVQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

-

Reagents : 3-Phenyl-1H-pyrazole (1 equiv), chlorosulfonic acid (1.2–1.5 equiv).

-

Solvent : Chloroform or dichloromethane.

-

Temperature : 0–5°C during reagent addition, followed by gradual heating to 60°C.

-

Time : 8–12 hours under reflux.

The reaction is typically conducted under a nitrogen atmosphere to prevent moisture ingress, which could hydrolyze the sulfonyl chloride product. The exothermic nature necessitates slow addition of chlorosulfonic acid to avoid thermal runaway.

Workup and Purification

After completion (monitored by TLC), the mixture is cooled to 0–10°C and quenched with ice-cold water. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under vacuum. Crude product is purified via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, 60–120 mesh).

| Parameter | Value/Detail |

|---|---|

| Yield | 65–78% |

| Purity (HPLC) | >95% |

| Key Impurities | Hydrolyzed sulfonic acid derivatives |

Two-Step Sulfonation-Chlorination Protocol

An alternative approach involves sequential sulfonation and chlorination. This method is preferred for substrates sensitive to excess chlorosulfonic acid.

Step 1: Sulfonation with Chlorosulfonic Acid

3-Phenyl-1H-pyrazole is treated with ClSO₃H at 0°C to form the sulfonic acid intermediate. The reaction is stirred for 4–6 hours at 25–30°C.

Step 2: Chlorination with Thionyl Chloride

Thionyl chloride (SOCl₂, 1.1 equiv) is added to the sulfonic acid intermediate at 60°C, converting the -SO₃H group to -SO₂Cl. The mixture is refluxed for 2 hours, followed by standard workup.

Advantages Over Direct Sulfonation

-

Reduced Side Reactions : Minimizes over-sulfonation.

-

Higher Yields : 75–85% due to better control of chlorination.

Industrial-Scale Synthesis

For large-scale production, the direct sulfonation method is adapted with the following modifications:

-

Reactor Design : Jacketed reactors with mechanical stirring and reflux condensers.

-

Temperature Control : Automated cooling systems to maintain 0–5°C during ClSO₃H addition.

-

Solvent Recovery : Distillation units to reclaim chloroform/dichloromethane.

Industrial batches (10–50 kg scale) achieve yields of 70–75% with purity >98%.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Sulfonation | 65–78 | 95–97 | High | Moderate |

| Two-Step Protocol | 75–85 | 97–99 | Moderate | High |

| Industrial Process | 70–75 | >98 | Very High | High |

The two-step method balances yield and purity but requires additional handling of SOCl₂, posing safety challenges. Industrial processes prioritize throughput and solvent recycling.

Mechanistic Insights

The sulfonation-chlorination mechanism involves:

-

Electrophilic Attack : ClSO₃H generates a sulfonic acid intermediate at the electron-rich 4-position of the pyrazole ring.

-

Chlorination : SOCl₂ replaces the -OH group of the sulfonic acid with -Cl, facilitated by the leaving group ability of water (in situ generated HCl).

Recent Advances

Recent studies explore microwave-assisted sulfonation, reducing reaction times to 1–2 hours with comparable yields . However, this method remains experimental and lacks industrial validation.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride or further to a sulfide under specific conditions.

Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Oxidizing Agents: Potassium permanganate, chromium trioxide

Major Products Formed

Sulfonamides: Formed by the reaction with amines

Sulfonate Esters: Formed by the reaction with alcohols

Sulfonothioates: Formed by the reaction with thiols

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its antiproliferative properties, making it a candidate for developing new therapeutic agents. Research indicates that derivatives of pyrazole-4-sulfonamide exhibit significant biological activity against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of several pyrazole-4-sulfonamide derivatives, including those derived from 3-phenyl-1H-pyrazole-4-sulfonyl chloride. The compounds were tested against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results demonstrated that certain derivatives exhibited promising half-maximal inhibitory concentrations (IC50), indicating their potential as anticancer agents .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| MR-S1-13 | 25 | U937 |

| MR-S1-5 | 75 | U937 |

Synthesis of Sulfonamide Derivatives

This compound serves as a key intermediate in synthesizing sulfonamide derivatives. These derivatives are important in pharmaceutical chemistry due to their antibacterial and antifungal properties.

Synthesis Overview

The synthesis typically involves the reaction of 3-phenyl-1H-pyrazole with chlorosulfonic acid, followed by treatment with various amines to produce sulfonamide compounds. The optimization of reaction conditions is crucial for improving yield and purity.

| Reagent | Condition | Yield (%) |

|---|---|---|

| Chlorosulfonic Acid | 60°C, 10h | 90 |

| DIPEA in DCM | 16h | 78 |

Material Science Applications

Beyond medicinal uses, this compound is also being investigated for its potential applications in material science, particularly in the development of functional materials and polymers.

Functional Materials Development

Research has shown that incorporating sulfonyl chloride functionalities into polymers can enhance their thermal stability and mechanical properties. This opens avenues for creating advanced materials suitable for various industrial applications.

Analytical Chemistry

In analytical chemistry, this compound can be used as a derivatizing agent for the analysis of amines and other nucleophiles. The sulfonyl chloride group reacts readily with amines to form stable sulfonamides, which can be analyzed using techniques like HPLC or GC-MS.

Mechanism of Action

The mechanism of action of 3-phenyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in the synthesis of sulfonamide-based drugs, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific derivative formed and its intended application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The reactivity and physicochemical properties of pyrazole-sulfonyl chlorides are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Substituent Position and Type

3-Ethyl-1-methyl-1H-pyrazole-4-sulfonyl chloride

- Molecular Formula : C₆H₉ClN₂O₂S

- Molecular Weight : 208.67 g/mol

- Key Feature : Alkyl groups (ethyl and methyl) at positions 3 and 1 reduce steric hindrance, increasing reactivity in nucleophilic substitutions .

3-Fluoro-4-(1H-pyrazol-1-yl)benzene-1-sulfonyl chloride

- Molecular Formula : C₉H₆ClFN₂O₂S

- Molecular Weight : 260.67 g/mol

- Key Feature : Fluorine substitution on the benzene ring improves metabolic stability and bioavailability in pharmaceuticals .

Leaving Group Variations

Data Tables

Table 1: Molecular Properties of Pyrazole-Sulfonyl Chlorides

Research Findings and Key Observations

Synthetic Efficiency : The target compound’s synthesis (24-hour reaction time) is slower compared to alkyl-substituted analogs (e.g., 3-ethyl-1-methyl derivative), which may complete in <12 hours due to reduced steric effects .

Pharmacological Potential: Ethyl ester derivatives of pyrazole-sulfonyl chlorides exhibit analgesic activity (77–89% yield), suggesting the parent sulfonyl chloride could be optimized for drug discovery .

Stability : Fluoride analogs (e.g., 3-ethyl-1H-pyrazole-4-sulfonyl fluoride) exhibit superior shelf-life, making them preferable for storage-sensitive applications .

Biological Activity

3-Phenyl-1H-pyrazole-4-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a pyrazole ring substituted with a phenyl group at the 3-position and a sulfonyl chloride group at the 4-position. Its molecular formula is , with a molecular weight of approximately 242.68 g/mol. The presence of the sulfonyl chloride group enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins, which is crucial for its biological activity .

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes involved in inflammatory pathways. The sulfonyl chloride moiety is known for its electrophilic nature, facilitating the modification of proteins and other biomolecules. This reactivity can lead to significant biological effects, including anti-inflammatory and analgesic properties .

Anti-inflammatory Activity

Research indicates that compounds related to this compound exhibit substantial anti-inflammatory effects. For instance, studies have shown that various pyrazolone derivatives demonstrate inhibition rates comparable to established anti-inflammatory drugs like phenylbutazone. In one study, several synthesized pyrazolone derivatives exhibited inhibition rates between 58.95% and 87.35% after two hours, significantly outperforming the reference drug .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound | % Inhibition (2h) | % Inhibition (3h) | Reference Drug Inhibition (%) |

|---|---|---|---|

| Compound 2c | 58.95% | N/A | 57.41% |

| Compound 6b | 78.06% | 70.56% | 70.56% |

| Compound 9b | 86.67% | N/A | N/A |

Analgesic Activity

In addition to anti-inflammatory properties, compounds similar to this compound have demonstrated analgesic effects. Some derivatives showed potent analgesic activity with minimal gastrointestinal side effects, making them attractive candidates for further development .

Structure-Activity Relationship (SAR)

The SAR studies highlight that the position and type of substituents on the pyrazole ring significantly influence biological activity. For example:

- Substituents at the 1-position : Compounds with benzenesulfonamide moieties showed enhanced anti-inflammatory activity compared to their chlorophenyl analogs.

- Methylation Effects : N-methylated derivatives generally exhibited better activity than O-methylated ones, indicating that the position of methylation plays a crucial role in modulating activity .

Case Studies and Research Findings

Several case studies have explored the efficacy of pyrazolone derivatives in preclinical models:

- In Vivo Studies : A study demonstrated that specific pyrazolone derivatives significantly reduced edema in animal models, showcasing their potential as effective anti-inflammatory agents.

- Comparative Analysis : A comparative analysis of various pyrazolone derivatives indicated that those with specific substitutions at the pyrazole ring exhibited enhanced selectivity towards COX enzymes, thus providing insights into their mechanism of action and therapeutic potential .

Q & A

Q. What are the standard synthetic routes for preparing 3-phenyl-1H-pyrazole-4-sulfonyl chloride?

The compound is typically synthesized via sulfonation of pyrazole intermediates. A common approach involves reacting pyrazole derivatives with sulfonating agents like chlorosulfonic acid or sulfur trioxide. For example, outlines a multi-step synthesis using ethanol, methanol, and catalysts like K₂CO₃ under reflux conditions (77–89% yields) . Additionally, chloranil in xylene (refluxed for 25–30 hours) has been used for cyclization and sulfonation steps, followed by purification via recrystallization from methanol . Key reagents and conditions include thiolation, acetylation, and coupling with aryl chlorides, as detailed in .

Q. How is this compound characterized post-synthesis?

Characterization involves a combination of analytical techniques:

- Melting Point (MP): Used to assess purity (e.g., MP ranges for related pyrazole sulfonates are 36–39°C) .

- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹ and C-Cl at ~750 cm⁻¹) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., via LC-MS or ESI-MS) .

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves aromatic protons and sulfonyl group integration .

Advanced Research Questions

Q. How can sulfonation efficiency be optimized for pyrazole derivatives with electron-withdrawing substituents?

Electron-withdrawing groups (e.g., -CF₃) can hinder sulfonation. Strategies include:

- Catalyst Selection: Use Lewis acids like ZnCl₂ or FeCl₃ to activate sulfonylating agents .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF or xylene) enhance reaction rates .

- Temperature Control: Prolonged reflux (e.g., 25–30 hours) ensures complete conversion, as shown in .

Q. How can low yields in coupling reactions involving this compound be addressed?

Low yields may arise from hydrolysis of the sulfonyl chloride group or steric hindrance. Mitigation strategies:

Q. What crystallographic methods validate the structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles . For example, used SCXRD to confirm the geometry of a related chlorophenyl-pyrazole sulfonate . Validation tools like PLATON ( ) check for crystallographic consistency .

Q. How should researchers reconcile contradictory data from different synthetic methodologies?

Contradictions (e.g., yield disparities) require systematic analysis:

- Control Experiments: Replicate reactions under identical conditions to isolate variables .

- Analytical Cross-Check: Use HPLC or GC-MS to quantify byproducts and assess reaction purity .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict reactivity trends and explain anomalies .

Methodological Best Practices

- Purification: Recrystallization from methanol or ethanol is preferred for sulfonyl chlorides due to their moisture sensitivity .

- Stability Testing: Monitor decomposition via TGA or accelerated aging studies (40°C/75% RH) to establish storage guidelines .

- Safety: Handle sulfonyl chlorides in fume hoods with PPE; H314 hazard warnings apply (causes severe skin burns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.